2,6-dimethyl-N-(2-methylpropyl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-N-(2-methylpropyl)oxan-4-amine is a chemical compound with the molecular formula C11H23NO. It is a member of the oxan-4-amine family, characterized by the presence of an oxane ring substituted with amine and alkyl groups. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-N-(2-methylpropyl)oxan-4-amine typically involves the reaction of 2,6-dimethyloxan-4-one with 2-methylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps like recrystallization or advanced chromatographic techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-N-(2-methylpropyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like acetone or dimethyl sulfoxide under reflux conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted oxan-4-amine derivatives with various functional groups.
Scientific Research Applications
2,6-dimethyl-N-(2-methylpropyl)oxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N-(2-methylpropyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethyl-N,N-dimethylpyridin-4-amine
- 2-isobutyltetrahydro-2H-pyran-4-amine
- 2-methoxyphenyl isocyanate
Uniqueness
2,6-dimethyl-N-(2-methylpropyl)oxan-4-amine is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2,6-dimethyl-N-(2-methylpropyl)oxan-4-amine |
InChI |
InChI=1S/C11H23NO/c1-8(2)7-12-11-5-9(3)13-10(4)6-11/h8-12H,5-7H2,1-4H3 |
InChI Key |
CJNJDWVJWVILAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.